B1579616 Fmoc-2,3-Dimethy-L-Phenylalanine

Fmoc-2,3-Dimethy-L-Phenylalanine

Cat. No.: B1579616
M. Wt: 415.48
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Unnatural Amino Acids in Peptide Science

Unnatural amino acids (UAAs), which are not among the 20 proteinogenic amino acids, have become indispensable tools in modern drug discovery and protein engineering. sigmaaldrich.comnih.gov Their incorporation into peptide sequences can lead to molecules with enhanced stability, improved binding affinity, and unique functionalities. UAAs offer a way to modify the structure and function of peptides, creating therapeutic candidates with improved properties such as increased resistance to enzymatic degradation, better bioavailability, and altered receptor-binding profiles. sigmaaldrich.combiosyn.com This structural and functional diversity makes UAAs crucial for developing novel peptide-based drugs and for studying biological processes at a molecular level. sigmaaldrich.comnih.gov

The introduction of UAAs can fundamentally alter a peptide's tertiary structure, allowing for the design of drug candidates with a precise fit to their biological targets. sigmaaldrich.com These non-proteinogenic amino acids can be synthesized chemically or found as natural products in organisms like bacteria and fungi. biosyn.comnih.gov Their use is a key strategy in overcoming the limitations of natural peptides, such as poor stability in biological systems. nih.gov

Overview of Fmoc Chemistry and Solid-Phase Peptide Synthesis (SPPS) Architectures

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, and the Fmoc protection strategy is the most widely used method. nih.govaltabioscience.com In SPPS, a peptide is assembled step-by-step while one end is anchored to a solid support, or resin. altabioscience.compeptide.com The N-terminus of the growing peptide chain is protected by the Fmoc group, which is stable under the coupling conditions but can be easily removed by a mild base, typically piperidine (B6355638). altabioscience.comresearchgate.net

This orthogonal protection scheme is a major advantage of Fmoc chemistry. peptide.com The side-chain protecting groups are acid-labile, meaning they are stable during the base-catalyzed removal of the Fmoc group. researchgate.net This allows for the selective deprotection and modification of side chains, which is essential for creating complex peptides with specific labels or cyclic structures. peptide.com The mild conditions of Fmoc SPPS are also compatible with a wide range of modified amino acids, including those with post-translational modifications like phosphorylation and glycosylation, which are often not stable under the harsher conditions of older methods like Boc-SPPS. nih.govaltabioscience.com

The process of SPPS involves repeated cycles of deprotection, washing, coupling of the next Fmoc-amino acid, and washing again. peptide.comresearchgate.net The use of excess reagents helps to drive the coupling reactions to completion, ensuring high yields of the desired peptide. researchgate.net

Contextualizing Fmoc-2,3-Dimethyl-L-Phenylalanine within Substituted Phenylalanine Analogues

Fmoc-2,3-Dimethyl-L-Phenylalanine is a derivative of the aromatic amino acid phenylalanine, featuring two methyl groups on the phenyl ring. This substitution places it within the class of substituted phenylalanine analogues, which are of significant interest in chemical biology. The position of the substituents on the aromatic ring can have a profound impact on the properties of the resulting peptide.

Ortho-substituted phenylalanine derivatives, such as those with methyl groups at the 2-position, can be incorporated into proteins and have applications in studying protein folding and function. acs.org The steric bulk of the substituents can influence the conformation of the peptide backbone and its interactions with other molecules. For instance, substitutions at the ortho, meta, and para positions of the phenylalanine ring can affect the affinity and transport of the amino acid by transporters like the L-type amino acid transporter 1 (LAT1). nih.gov Specifically, ortho-substitution has been shown to impact transport velocity, likely due to the increased bulkiness of the side chain. nih.gov

The chemical properties of Fmoc-2,3-Dimethyl-L-Phenylalanine are detailed in the table below.

PropertyValue
CAS Number 1270295-08-3
Molecular Formula C26H25NO4
Molecular Weight 415.49 g/mol
Appearance White to off-white solid
Boiling Point (Predicted) 642.6±55.0 °C
Density (Predicted) 1.236±0.06 g/cm3
pKa (Predicted) 3.84±0.12
Storage Temperature 2-8°C, sealed in dry conditions
Table 1: Chemical and Physical Properties of Fmoc-2,3-Dimethyl-L-Phenylalanine. Data sourced from chemicalbook.comsigmaaldrich.com.

The synthesis of peptides containing Fmoc-2,3-Dimethyl-L-Phenylalanine would follow the standard Fmoc-SPPS protocol. The dimethylated phenylalanine residue would be introduced into the peptide chain to impart specific structural constraints or to probe interactions within a biological system. The presence of the two methyl groups can be expected to introduce significant steric hindrance, potentially influencing the local conformation of the peptide and its binding characteristics with target proteins.

Properties

Molecular Weight

415.48

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of Fmoc-2,3-dimethyl-L-phenylalanine. Through the analysis of different NMR experiments, the connectivity of atoms and the stereochemistry of the molecule can be elucidated.

Proton (¹H) NMR Techniques for Configurational and Conformational Analysis

Proton NMR (¹H NMR) provides detailed information about the electronic environment of hydrogen atoms within the molecule. The chemical shift, multiplicity (splitting pattern), and integration of the signals in a ¹H NMR spectrum allow for the assignment of each proton. For Fmoc-2,3-dimethyl-L-phenylalanine, specific proton signals corresponding to the Fmoc protecting group, the amino acid backbone (α-proton and β-protons), and the dimethylated aromatic ring can be identified.

While specific experimental data for Fmoc-2,3-dimethyl-L-phenylalanine is not publicly available, representative data from the closely related compound Fmoc-L-phenylalanine can be used to predict the expected chemical shifts. chemicalbook.comrsc.org The presence of the two methyl groups on the phenyl ring in the 2 and 3 positions would introduce additional signals in the aromatic region and cause shifts in the neighboring aromatic protons compared to the unsubstituted Fmoc-L-phenylalanine.

Representative ¹H NMR Data for a Structurally Similar Compound (Fmoc-L-phenylalanine)

Proton Assignment Exemplary Chemical Shift (ppm) Exemplary Multiplicity
Aromatic (Fmoc)7.89 - 7.64m
Aromatic (Phenyl)7.41 - 7.21m
Fmoc-CH, Fmoc-CH₂4.22 - 4.13m
β-CH₂3.09 - 2.88m
Carboxyl (OH)12.78br s

Data is illustrative and based on typical values for Fmoc-L-phenylalanine. chemicalbook.comrsc.org 'm' denotes multiplet, 'br s' denotes broad singlet.

Carbon-13 (¹³C) NMR for Backbone and Side Chain Assignment

Carbon-13 NMR (¹³C NMR) is complementary to ¹H NMR and provides information about the carbon skeleton of the molecule. Each unique carbon atom in Fmoc-2,3-dimethyl-L-phenylalanine gives rise to a distinct signal in the ¹³C NMR spectrum. This allows for the confirmation of the number of carbon atoms and the identification of the carbonyl carbon, the α-carbon, the carbons of the Fmoc group, and the carbons of the dimethylated phenyl ring.

Representative ¹³C NMR Data for a Structurally Similar Compound (Fmoc-L-phenylalanine)

Carbon Assignment Exemplary Chemical Shift (ppm)
Carbonyl (C=O)173.32
Amide (C=O)155.93
Aromatic (Fmoc & Phenyl)143.74 - 120.05
Fmoc-CH₂65.62
α-Carbon55.51
Fmoc-CH46.60
β-Carbon36.51

Data is illustrative and based on typical values for Fmoc-L-phenylalanine. rsc.org

High-Resolution Magic Angle Spinning (HR-MAS) NMR for Solid-Phase Samples

Fmoc-protected amino acids are frequently used in solid-phase peptide synthesis (SPPS). nih.gov High-Resolution Magic Angle Spinning (HR-MAS) NMR is a powerful technique for the analysis of molecules attached to a solid support, such as a resin. nih.govubc.ca This method averages out the anisotropic interactions that typically lead to broad lines in solid-state NMR, resulting in high-resolution spectra similar to those obtained in solution. HR-MAS NMR can be used to monitor the progress of the coupling of Fmoc-2,3-dimethyl-L-phenylalanine to a resin-bound peptide chain and to assess the integrity of the Fmoc group and the amino acid structure while still on the solid support.

Mass Spectrometry (MS) for Molecular Weight and Purity Verification

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and purity of a compound by measuring its mass-to-charge ratio (m/z).

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like Fmoc-protected amino acids. nih.govsigmaaldrich.com In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, generating gas-phase ions. For Fmoc-2,3-dimethyl-L-phenylalanine, ESI-MS would be used to confirm the molecular weight by observing the protonated molecule [M+H]⁺ or other adducts such as [M+Na]⁺. rsc.orgacs.org The high accuracy of modern ESI-MS instruments allows for the determination of the elemental composition, further confirming the identity of the compound. Tandem MS (MS/MS) experiments can provide structural information through fragmentation analysis. nih.gov

Expected ESI-MS Data for Fmoc-2,3-Dimethyl-L-Phenylalanine

Ion Calculated m/z
[M+H]⁺416.1856
[M+Na]⁺438.1675

Calculated for the molecular formula C₂₆H₂₅NO₄.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another soft ionization technique, particularly useful for the analysis of large biomolecules like peptides and proteins, but also applicable to smaller molecules. nih.govacs.org In MALDI-TOF, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecules. nih.gov This technique is often used to analyze peptides containing modified amino acids like Fmoc-2,3-dimethyl-L-phenylalanine. researchgate.net MALDI-TOF is highly sensitive and provides accurate molecular weight determination.

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MSⁿ) for Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for the purity assessment and impurity profiling of Fmoc-protected amino acids like Fmoc-2,3-dimethyl-L-phenylalanine. This method combines the high-resolution separation capabilities of liquid chromatography with the sensitive and specific detection power of mass spectrometry. In the context of synthesizing this compound, LC-MS is crucial for identifying and quantifying any process-related impurities or degradation products.

The chromatographic step, typically using a reversed-phase column, separates the target compound from impurities based on differences in hydrophobicity. Potential impurities that could be detected include:

Starting Materials: Unreacted 2,3-dimethyl-L-phenylalanine and 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).

Diastereomeric Impurities: The presence of any Fmoc-2,3-dimethyl-D-phenylalanine, which may arise from racemization during synthesis. Chiral chromatography methods are often required for this specific separation.

By-products: Compounds formed from side reactions, such as the addition of multiple Fmoc groups or reactions involving the dimethylphenyl ring.

Following separation, the mass spectrometer provides mass-to-charge (m/z) data, allowing for the confident identification of these impurities. High-resolution mass spectrometry (HRMS) can provide exact mass measurements, which helps in determining the elemental composition of an unknown impurity.

Further structural elucidation of detected impurities is achieved using tandem mass spectrometry (LC-MSⁿ). In this technique, a specific impurity ion is selected and fragmented, and the resulting fragmentation pattern provides detailed structural information, confirming the impurity's identity. This is a powerful tool for ensuring the high purity required for applications like solid-phase peptide synthesis. nih.govnih.gov

Table 1: Potential Process-Related Impurities in Fmoc-2,3-dimethyl-L-phenylalanine Synthesis

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role
2,3-dimethyl-L-phenylalanineC₁₁H₁₅NO₂193.24Starting Material
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)C₁₅H₁₁ClO₂258.70Starting Material
Fmoc-2,3-dimethyl-D-phenylalanineC₂₆H₂₅NO₄415.48Diastereomeric Impurity

Vibrational Spectroscopy for Functional Group and Conformational Insights

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the primary functional groups present in a molecule. For Fmoc-2,3-dimethyl-L-phenylalanine, the FT-IR spectrum provides a unique molecular fingerprint, confirming the presence of its key structural components. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.

The FT-IR spectrum of Fmoc-2,3-dimethyl-L-phenylalanine is expected to show several characteristic bands. These include stretching vibrations for the N-H bond of the urethane (B1682113) linkage, the C=O bonds of both the carbamate (B1207046) and the carboxylic acid, and the C-H bonds of the aromatic rings and aliphatic groups. Data from the parent compound, Fmoc-L-phenylalanine, shows characteristic amide and carbonyl peaks that are foundational for interpreting the spectrum of its dimethylated derivative. researchgate.netrsc.org

Table 2: Expected Characteristic FT-IR Absorption Bands for Fmoc-2,3-dimethyl-L-phenylalanine

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group
3300 - 3400N-H StretchUrethane Amide
2850 - 3100C-H StretchAromatic & Aliphatic
~1740C=O StretchUrethane Carbonyl
~1710C=O StretchCarboxylic Acid Carbonyl
1500 - 1550N-H Bend / C-N StretchAmide II Band

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a sophisticated spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. As an extension of standard FT-IR spectroscopy, VCD provides detailed three-dimensional information regarding the absolute stereochemistry and solution-state conformation of molecules.

For Fmoc-2,3-dimethyl-L-phenylalanine, VCD analysis would be instrumental in unambiguously confirming the absolute configuration (L vs. D) at the α-carbon. While this can be inferred from the synthesis using an L-amino acid starting material, VCD provides direct experimental verification of the stereocenter's integrity in the final product. The technique is sensitive to the conformation of the entire molecule, including the orientation of the bulky Fmoc protecting group relative to the amino acid backbone and the dimethylphenyl side chain. This makes VCD a powerful tool for studying subtle conformational dynamics in solution, which are often averaged out in other spectroscopic methods. The application of VCD to amino acids, even those with low solubility, has been demonstrated, highlighting its utility for complex derivatives. nih.gov

Electronic Circular Dichroism (ECD) and UV-Vis Spectroscopy for Chiroptical Properties and Aggregation States

Electronic Circular Dichroism (ECD) and UV-Visible (UV-Vis) spectroscopy are analytical techniques that probe the electronic transitions within a molecule. UV-Vis spectroscopy measures the absorption of UV and visible light by chromophores, while ECD measures the differential absorption of left and right circularly polarized light by chiral chromophores.

The UV-Vis spectrum of Fmoc-2,3-dimethyl-L-phenylalanine is dominated by strong absorptions from its two aromatic systems: the fluorenyl group of the Fmoc moiety and the 2,3-dimethylphenyl side chain. These transitions, typically occurring in the 200-300 nm range, are useful for quantification.

ECD provides critical stereochemical information. Although the 2,3-dimethylphenyl group is not directly attached to the stereocenter, the chiral environment of the α-carbon induces a circular dichroism signal from the powerful chromophore of the Fmoc group. The resulting ECD spectrum is highly sensitive to the absolute configuration of the amino acid. The sign and intensity of the Cotton effects in the ECD spectrum can be used to confirm the L-configuration. Furthermore, because Fmoc-protected amino acids are known to self-assemble into larger structures, both UV-Vis and ECD can be used to monitor aggregation states. researchgate.net Changes in the spectral line shape or the appearance of new bands upon varying concentration or solvent conditions can indicate the formation of aggregates.

X-ray Diffraction (XRD) and Crystallography for Absolute Stereochemistry and Solid-State Structures

Single Crystal X-ray Diffraction

Single Crystal X-ray Diffraction (XRD) is the gold standard for determining the precise three-dimensional structure of a crystalline compound. This technique provides unambiguous information on bond lengths, bond angles, torsional angles, and, crucially, the absolute stereochemistry of chiral centers.

To perform this analysis, a high-quality single crystal of Fmoc-2,3-dimethyl-L-phenylalanine must first be grown. When this crystal is irradiated with X-rays, the resulting diffraction pattern can be analyzed to generate a detailed electron density map of the molecule. From this map, a complete molecular structure can be resolved. This would provide definitive confirmation of the L-configuration by determining the spatial arrangement of the atoms around the chiral α-carbon.

The analysis also reveals the molecule's conformation in the solid state and how individual molecules pack together in the crystal lattice, showing intermolecular interactions such as hydrogen bonding and π-stacking. Crystallographic data for the parent compound, Fmoc-L-phenylalanine, has been reported, providing a template for the type of structural parameters that would be determined for its dimethylated analog. nih.gov

Table 3: Illustrative Crystallographic Data Parameters (Based on Fmoc-L-phenylalanine)

ParameterDescriptionExample Data (for Fmoc-L-phenylalanine) nih.gov
Crystal SystemThe symmetry system of the crystal lattice.Monoclinic
Space GroupThe symmetry group of the crystal.P 1 2₁ 1
a, b, c (Å)The dimensions of the unit cell.a = 13.1570, b = 4.9083, c = 16.1242
α, β, γ (°)The angles of the unit cell.α = 90, β = 113.135, γ = 90
ZThe number of molecules per unit cell.2

This table is illustrative and shows the type of data obtained from a single crystal XRD experiment, using published data for the parent compound Fmoc-L-phenylalanine for context. nih.gov

Powder X-ray Diffraction (XRPD) of Self-Assembled States

Powder X-ray Diffraction (XRPD) is a critical technique for investigating the structural organization of molecules in a solid state. For N-fluorenylmethoxycarbonyl (Fmoc) protected amino acids, including derivatives like Fmoc-2,3-dimethyl-L-phenylalanine, self-assembly into supramolecular structures such as hydrogels is a well-documented phenomenon. researchgate.netanu.edu.au XRPD provides essential information on the crystallinity and molecular packing within these assembled materials. mdpi.comamericanpharmaceuticalreview.com

When Fmoc-amino acids self-assemble, they often form structures stabilized by non-covalent interactions, primarily π-π stacking between the aromatic fluorenyl groups and hydrogen bonding forming β-sheet-like arrangements. The XRPD pattern of such a self-assembled system can distinguish between crystalline, semi-crystalline, and amorphous states. researchgate.netamericanpharmaceuticalreview.com A highly ordered, crystalline material will produce sharp, well-defined diffraction peaks, whereas a less ordered or amorphous material will result in broad, diffuse halos. researchgate.net

Analysis of the diffraction patterns for self-assembled Fmoc-phenylalanine derivatives typically reveals key d-spacing values that correspond to specific molecular arrangements. mdpi.com While a specific diffractogram for Fmoc-2,3-dimethyl-L-phenylalanine is not publicly available, the expected peaks can be inferred from studies on similar compounds. The presence of the two methyl groups on the phenyl ring may introduce steric effects that influence the precise packing and resulting d-spacings compared to unsubstituted Fmoc-phenylalanine.

Table 1: Typical XRPD d-Spacing Values and Their Structural Interpretation in Self-Assembled Fmoc-Amino Acids

d-spacing (Å)Corresponding 2θ Angle (approx.)*Structural Interpretation
~10.5~8.4°Attributed to the inter-sheet distance or antiparallel β-strands spacing. mdpi.com
~4.9~18.1°Also attributed to the spacing between β-strands. mdpi.com
~4.2~21.1°Corresponds to π-π stacking distances between aromatic rings. mdpi.com
~3.4~26.2°A common peak indicating π-π stacking between the fluorenyl rings of the Fmoc groups. mdpi.com
Note: Approximate 2θ angles are calculated for Cu Kα radiation (λ = 1.5406 Å).

Chromatographic Methods for Purity Assessment and Separation Science

Chromatographic techniques are indispensable for the purification and analysis of Fmoc-protected amino acids, ensuring they meet the high-purity requirements for applications like solid-phase peptide synthesis. ajpamc.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the foremost analytical technique for determining the purity of Fmoc-2,3-dimethyl-L-phenylalanine. It effectively separates the target compound from impurities that may arise during synthesis, such as deletion sequences or diastereomers. The high enantiomeric purity required for peptide synthesis (>99% ee) is typically verified using chiral HPLC. phenomenex.com

In RP-HPLC, a non-polar stationary phase (commonly C8 or C18 alkyl chains bonded to silica) is used with a polar mobile phase. For Fmoc-amino acids, the mobile phase is typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with acidic additives such as trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. phenomenex.com The inherent hydrophobicity of the Fmoc group and the 2,3-dimethylphenyl side chain ensures strong retention on the reversed-phase column. The presence of the dimethylphenyl group would likely make Fmoc-2,3-dimethyl-L-phenylalanine more retentive than Fmoc-L-phenylalanine under identical conditions.

Detection is commonly performed using a UV detector, as the fluorenyl group of the Fmoc moiety exhibits strong absorbance at specific wavelengths, typically around 220 nm. phenomenex.com

Table 2: Illustrative RP-HPLC Conditions for Purity Analysis of Fmoc-Amino Acids

ParameterConditionPurpose
Column C18 or C8, 250 x 4.6 mm, 5 µmStandard non-polar stationary phase for separating hydrophobic molecules. nih.gov
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterAqueous component of the mobile phase; acid suppresses silanol (B1196071) activity and protonates analytes. phenomenex.com
Mobile Phase B 0.1% TFA in AcetonitrileOrganic modifier; elution strength is increased by increasing its proportion. phenomenex.com
Gradient Linear gradient, e.g., 30-90% B over 20 minAllows for the separation of compounds with a range of hydrophobicities.
Flow Rate 1.0 mL/minTypical analytical flow rate. phenomenex.com
Detection UV at 220 nmWavelength for detecting the peptide backbone and the Fmoc protecting group. phenomenex.com
Temperature Ambient or controlled (e.g., 30-40 °C)Affects retention times and peak shapes; consistency is key. nih.gov

Thin Layer Chromatography (TLC) in Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid, cost-effective, and convenient method for monitoring the progress of chemical reactions in real-time, such as the synthesis or modification of Fmoc-2,3-dimethyl-L-phenylalanine. thieme.deamrita.edu In the context of solid-phase peptide synthesis, TLC can be used to check the completion of coupling reactions (attachment of the amino acid to a resin or peptide chain) or deprotection steps (removal of the Fmoc group). thieme.de

The technique relies on the differential partitioning of compounds between a stationary phase (typically a plate coated with silica (B1680970) gel) and a mobile phase (an organic solvent system). amrita.edu For Fmoc-amino acids, a common mobile phase might be a mixture of dichloromethane (B109758) and methanol. The starting materials and products of a reaction will typically have different polarities and thus travel different distances up the TLC plate, resulting in different Retardation factor (Rf) values.

Rf = (distance traveled by the spot) / (distance traveled by the solvent front) iitg.ac.in

Spots are visualized under UV light, where the Fmoc group fluoresces. Alternatively, if the Fmoc group is cleaved, a ninhydrin (B49086) stain can be used to detect the newly freed primary or secondary amine, which appears as a colored spot. amrita.eduiitg.ac.in

Table 3: Hypothetical TLC Monitoring of a Coupling Reaction

CompoundExpected Rf Value*TLC Spot Appearance (UV Light)
Fmoc-2,3-dimethyl-L-phenylalanine (Starting Material) ~0.6Strong fluorescent spot
Coupled Product (on resin) ~0.0Spot remains at the baseline
Unreacted Amino Acid ~0.6Spot co-elutes with the starting material standard
Note: Rf values are highly dependent on the exact mobile phase composition and are for illustrative purposes only. A mobile phase of 95:5 Dichloromethane:Methanol is assumed.

Applications of Fmoc 2,3 Dimethyl L Phenylalanine in Advanced Peptide Chemistry

Incorporation into Peptide Sequences via Solid-Phase Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide production, prized for its efficiency and amenability to automation. nih.gov The Fmoc/tBu strategy is a widely adopted method within SPPS. nih.gov The process involves sequentially adding Fmoc-protected amino acids to a growing peptide chain that is anchored to a solid resin support. uci.edu The temporary Fmoc group is removed at each step with a mild base, typically piperidine (B6355638), to allow the next amino acid to be coupled. uci.edu

The incorporation of Fmoc-2,3-Dimethyl-L-Phenylalanine follows this general principle but requires special consideration due to the steric hindrance imparted by the dimethyl-substituted phenyl ring.

To overcome these challenges, several strategies are employed:

Microwave-Enhanced SPPS: The application of microwave energy can significantly accelerate coupling reactions, driving the process to completion even for sterically demanding residues. cem.com This technique helps to minimize the formation of byproducts by ensuring efficient and rapid amide bond formation. cem.com

Repetitive Coupling: Performing the coupling reaction multiple times (double or triple coupling) with a fresh portion of reagents can help to push the reaction to completion and ensure that all available amino groups on the resin-bound peptide have reacted.

Monitoring of Coupling Reactions: Standard monitoring methods like the Kaiser test (ninhydrin test) may be less reliable for hindered secondary amines. Alternative tests, such as the bromophenol blue test, are often used to accurately assess the completion of the coupling step to an N-methylated or other sterically hindered amine. peptide.com

The choice of coupling reagent is critical for successfully incorporating sterically hindered amino acids. While standard carbodiimide (B86325) reagents like Dicyclohexylcarbodiimide (DCC) are often inefficient for these couplings, more potent activating agents are required. researchgate.net

Modern coupling reagents, particularly those based on uronium/aminium salts or phosphonium (B103445) salts, have proven to be highly effective. These reagents rapidly form the activated amino acid species, promoting efficient coupling even in sterically challenging situations.

Table 1: Common Coupling Reagents for Hindered Amino Acids

Reagent Name Full Name Class Key Features
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) Uronium/Aminium Salt Highly reactive and efficient, often used with a base like DIEA. Effective for coupling N-methylated and other hindered amino acids. peptide.com
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate Uronium/Aminium Salt A common and effective coupling reagent, though sometimes less potent than HATU for the most difficult couplings.
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate Phosphonium Salt A powerful coupling reagent known for low racemization and high efficiency with hindered couplings.
PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate Phosphonium Salt Particularly effective for coupling N-methylated amino acids and for cyclizing peptides. researchgate.net

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Uronium/Aminium Salt | A third-generation uronium salt known for its high efficiency and suppression of side reactions. |

In addition to selecting a powerful coupling reagent, optimization often involves increasing the concentration of the reagents, extending the reaction time, and performing the reaction at a slightly elevated temperature (if not using microwave assistance) to overcome the high activation energy barrier associated with coupling hindered residues. acs.org

Design and Synthesis of Peptidomimetics with Enhanced Structural Features

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability, better oral bioavailability, and increased receptor affinity and selectivity. The incorporation of unnatural amino acids like 2,3-dimethyl-L-phenylalanine is a key strategy in the design of peptidomimetics.

The conformation of a peptide is critical to its biological activity. The two methyl groups on the phenyl ring of 2,3-dimethyl-L-phenylalanine exert a significant influence on the local and global conformation of a peptide chain.

Rotational Restriction: The primary effect of the dimethyl substitution is steric hindrance, which severely restricts the rotational freedom around the chi (χ1 and χ2) dihedral angles of the amino acid's side chain. This "locking" of the side chain's orientation forces the peptide backbone into a more defined and constrained conformation. nih.gov

Induction of Secondary Structures: By limiting the available conformational space, the incorporation of such a residue can promote the formation of specific secondary structures, such as β-turns or helical structures, which might not be favored otherwise. acs.org This conformational pre-organization can be crucial for binding to a biological target.

Constraining a peptide's structure is a powerful strategy to enhance its biological properties. nih.gov Flexible peptides often have to adopt a specific "bioactive conformation" to bind to their target, which is energetically unfavorable. By incorporating residues like 2,3-dimethyl-L-phenylalanine, the peptide can be pre-organized into a conformation that is closer to the required bioactive shape.

This conformational constraint can lead to several benefits:

Increased Affinity and Selectivity: A constrained peptide that is already in its active shape will bind more tightly to its receptor, leading to higher potency. Furthermore, by locking the peptide into a conformation that fits one receptor but not others, its selectivity can be dramatically improved. Studies with 2',6'-dimethylphenylalanine in opioid peptides have demonstrated that this type of substitution can lead to a significant increase in receptor affinity and selectivity. nih.gov

Enhanced Enzymatic Stability: Peptides are often rapidly degraded in the body by proteases. The bulky, unnatural structure of 2,3-dimethyl-L-phenylalanine can shield adjacent peptide bonds from enzymatic cleavage, increasing the peptide's half-life and bioavailability. The 2,6-dimethylation of the aromatic ring in Leu-enkephalin, for instance, was shown to impart high enzymatic stability to the peptide. nih.gov

Role in Protein Engineering and Directed Evolution Studies

The ability to incorporate unnatural amino acids (uAAs) into proteins opens up a vast new landscape for protein engineering and design. nih.govnih.gov Fmoc-2,3-Dimethyl-L-Phenylalanine can be used as a building block not just for synthetic peptides, but also for the total synthesis or semi-synthesis of entire proteins or protein domains.

By strategically replacing a natural amino acid with 2,3-dimethyl-L-phenylalanine, researchers can introduce novel properties into a protein. nih.gov For example, placing this residue at a protein-protein interaction interface could modulate the binding affinity or specificity. Its introduction within the hydrophobic core of a protein could enhance its thermal stability. youtube.com

Furthermore, the creation of protein libraries containing this and other uAAs allows for directed evolution studies. In this approach, scientists can generate a diverse population of proteins with the uAA at various positions and then use powerful selection methods to "evolve" proteins with new or enhanced functions, such as novel catalytic activities or binding capabilities that are not possible with the standard 20 amino acids alone. udel.edu This synergy between synthetic chemistry and evolutionary biology provides a powerful tool for creating bespoke proteins for therapeutic and biotechnological applications. nih.govelsevierpure.com

Utility in Bioconjugation and Chemical Ligation Methodologies

The precise chemical joining of peptide fragments, known as chemical ligation, is a cornerstone of synthetic protein chemistry. Native Chemical Ligation (NCL) is a widely used technique that allows for the chemoselective joining of two unprotected peptide segments. mdpi.com While traditionally performed at an N-terminal cysteine residue, methodologies have been developed to extend this reaction to other amino acids, including phenylalanine. mdpi.comnih.gov This is often achieved by introducing a thiol group onto the phenylalanine side chain, which can then participate in the ligation reaction, followed by a desulfurization step to yield the native phenylalanine residue. mdpi.com

The use of Fmoc-2,3-Dimethyl-L-Phenylalanine in such ligation schemes presents both opportunities and challenges. The steric bulk imposed by the two methyl groups on the phenyl ring could influence the kinetics and efficiency of the ligation reaction. In some cases, sterically hindered amino acids can slow down or prevent desired reactions. acs.org Conversely, this steric hindrance could be leveraged to control the regioselectivity of modifications or to study the impact of bulky residues on protein folding and function.

While direct studies on the use of Fmoc-2,3-Dimethyl-L-Phenylalanine in bioconjugation are not widely documented, the principles of using modified amino acids are well-established. For instance, the introduction of unique functional groups, such as azides or alkynes, onto the phenyl ring of phenylalanine allows for highly specific bioconjugation reactions via "click chemistry". squarespace.com Although Fmoc-2,3-Dimethyl-L-Phenylalanine does not possess a directly reactive handle for common bioconjugation reactions, its sterically demanding nature could be exploited in the design of peptides with specific binding pockets or as a tool to probe steric tolerance in protein-protein interactions.

Ligation StrategyPotential Role of Fmoc-2,3-Dimethyl-L-PhenylalanineAnticipated OutcomeReference Principle
Native Chemical Ligation (NCL) at PhenylalanineIncorporation as a sterically demanding residue near the ligation site.May influence ligation kinetics and yield due to steric hindrance, providing insights into the steric tolerance of the reaction. mdpi.comnih.gov
Thiol-modified Phenylalanine for LigationHypothetical synthesis of a 2,3-dimethyl-β-mercaptophenylalanine derivative.The dimethyl substitution could affect the efficiency of the subsequent desulfurization step. mdpi.com
Click Chemistry Handle IncorporationAs a non-reactive control or to study the effect of steric bulk on the accessibility of a nearby reactive group.Could modulate the rate and efficiency of the bioconjugation reaction. squarespace.com

Integration into Peptide Microarrays and High-Throughput Screening Platforms

Peptide microarrays are powerful tools for the high-throughput analysis of protein-protein interactions, enzyme activity, and for epitope mapping. nih.govgracebio.com These arrays consist of a large number of different peptides synthesized on a solid support. The incorporation of unnatural amino acids, such as Fmoc-2,3-Dimethyl-L-Phenylalanine, into these arrays can significantly increase the chemical diversity of the peptide library. umich.edu

The presence of the 2,3-dimethylphenyl side chain can introduce unique conformational constraints on the peptide backbone, leading to the presentation of novel secondary structures. This can be particularly useful in the discovery of new peptide-based ligands for therapeutic targets. For example, a peptide microarray containing peptides with Fmoc-2,3-Dimethyl-L-Phenylalanine could be screened against a specific antibody to identify epitopes where steric bulk is a critical determinant of binding. uci.edu

High-throughput screening (HTS) of peptide libraries is another area where Fmoc-2,3-Dimethyl-L-Phenylalanine could be of significant value. nih.gov HTS platforms are used to rapidly assess the biological activity of thousands to millions of compounds. By including this sterically hindered amino acid in a combinatorial peptide library, it becomes possible to explore a broader range of chemical space and identify peptides with enhanced properties, such as increased resistance to proteolytic degradation or improved binding affinity. The hydrophobic nature of the dimethylphenyl group might also contribute to the self-assembly of peptides into nanomaterials with interesting mechanical or biological properties, which could be identified through HTS methodologies. nih.govarxiv.org

Screening PlatformPotential Application of Fmoc-2,3-Dimethyl-L-PhenylalanineInformation GainedReference Principle
Peptide Microarray for Antibody ProfilingIncorporation into a library of potential epitopes.Identification of antibodies that recognize sterically demanding epitopes and mapping of binding site steric tolerance. nih.govuci.edunih.gov
High-Throughput Screening for Enzyme InhibitorsInclusion in a combinatorial peptide library to be screened against a target enzyme.Discovery of novel inhibitors where the dimethylphenyl group occupies a key hydrophobic pocket or induces a specific peptide conformation. nih.gov
Screening for Self-Assembling PeptidesUse in short peptide sequences to assess their ability to form higher-order structures.Identification of novel peptide-based biomaterials with unique morphologies and properties driven by the hydrophobic and steric nature of the side chain. nih.govarxiv.org

Supramolecular Self Assembly and Hydrogel Formation Research

Modulation of Self-Assembly by Environmental Factors

The self-assembly of Fmoc-amino acids is highly sensitive to the surrounding environment. Factors such as pH, the nature of the solvent, and temperature can be used to control the initiation, kinetics, and morphology of the resulting supramolecular structures.

The pH of the aqueous solution is a critical parameter for controlling the self-assembly of Fmoc-amino acids due to the presence of the ionizable carboxylic acid group. At high pH values, the carboxyl group is deprotonated to a carboxylate (-COO⁻), leading to electrostatic repulsion between molecules that hinders self-assembly and promotes dissolution. rsc.org As the pH is lowered, the carboxyl group becomes protonated, neutralizing the charge and allowing for the onset of self-assembly driven by π-π stacking and hydrogen bonding. nih.gov

This pH-triggered transition is a common method for inducing hydrogelation in Fmoc-amino acid systems. nih.gov For Fmoc-2,3-dimethyl-L-phenylalanine, a similar pH-dependent behavior is expected. The critical pH for gelation would be related to the apparent pKa of the carboxylic acid, which can be influenced by the local environment created by the self-assembling molecules. nih.gov The morphology of the resulting aggregates, whether they are flexible fibrils that form a hydrogel or more rigid, crystalline-like structures, would also likely be pH-dependent.

Table 1: Anticipated pH-Dependent Behavior of Fmoc-2,3-Dimethyl-L-Phenylalanine

pH RangeCarboxyl Group StateExpected Molecular StateSupramolecular Structure
> 9Deprotonated (-COO⁻)Soluble monomersDispersed
6 - 8Partially to fully protonatedAggregation and self-assemblyFibrillar network (Hydrogel)
< 5Fully protonated (-COOH)Potential for increased aggregationDenser aggregates, potential precipitation

This table is illustrative and based on the behavior of related Fmoc-amino acids.

The choice of solvent is another powerful tool for directing the self-assembly of Fmoc-amino acids. A common technique is the "solvent switch" method, where the Fmoc-amino acid is first dissolved in a polar organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), and then water is added to induce self-assembly and hydrogelation. researchgate.net The organic solvent disrupts the non-covalent interactions, allowing for molecular dissolution, while the subsequent addition of water, a poor solvent for the hydrophobic parts of the molecule, drives the self-assembly process.

The specific organic solvent used can influence the morphology of the resulting nanostructures. For instance, studies on related compounds have shown that different solvents can lead to the formation of fibers, ribbons, or even crystalline structures. psu.edu In the context of Fmoc-2,3-dimethyl-L-phenylalanine, the increased hydrophobicity due to the two methyl groups might alter its solubility in different solvent systems and thus affect the kinetics and thermodynamics of self-assembly upon addition of water. The steric bulk of the dimethyl-phenyl group could also favor certain packing arrangements in specific solvents, leading to distinct nanostructures.

Temperature influences both the thermodynamics and kinetics of self-assembly. For many Fmoc-amino acid hydrogels, heating can disrupt the non-covalent interactions, leading to a gel-sol transition. acs.org The temperature at which this transition occurs is a measure of the thermal stability of the hydrogel.

The kinetics of gelation are also temperature-dependent. Generally, higher temperatures can accelerate the initial molecular motion and interactions, but may also disrupt the formation of stable nuclei required for fibril growth. Therefore, an optimal temperature range for the hydrogelation of Fmoc-2,3-dimethyl-L-phenylalanine is expected to exist.

Table 2: Predicted Influence of Environmental Factors on Fmoc-2,3-Dimethyl-L-Phenylalanine Self-Assembly

FactorModulating EffectAnticipated Outcome for Fmoc-2,3-Dimethyl-L-phenylalanine
pH Controls ionization state of the carboxylic acidGelation upon lowering pH from basic to neutral.
Solvent Influences solubility and initial molecular conformationSolvent-switch method likely effective; morphology may vary with solvent choice.
Temperature Affects kinetics and stability of non-covalent interactionsThermally reversible gelation; stability influenced by steric and hydrophobic effects.

This table provides a predictive overview based on established principles for Fmoc-amino acids.

Characterization of Self-Assembled Nanostructures

The morphology and internal structure of the self-assembled nanomaterials are crucial for understanding their properties and potential applications. Techniques such as Transmission Electron Microscopy (TEM) and Small-Angle X-ray Scattering (SAXS) are instrumental in providing this information.

Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the morphology of self-assembled nanostructures. Studies on Fmoc-dipeptides incorporating α-methyl-L-phenylalanine have demonstrated the influence of methylation on the resulting fiber morphology. researchgate.net For instance, the introduction of methyl groups can alter the width and twisting of the self-assembled fibrils. researchgate.net

In a study by Arakawa et al. (2020), various Fmoc-dipeptides containing α-methyl-L-phenylalanine were analyzed using TEM. The findings from this study are summarized in the table below, illustrating the effect of methylation on the nanostructure of these analogous systems. researchgate.net

CompoundObserved Nanostructure
Fmoc-FFFibrillar network
Fmoc-mFmFFibrillar network
Fmoc-FmFFibrillar network
Fmoc-mFFFibrillar network

This table is based on analogous data from Fmoc-dipeptides containing α-methyl-L-phenylalanine as reported by Arakawa et al., 2020. researchgate.net

Rheological Studies of Hydrogel Mechanical Properties

The mechanical properties of hydrogels are critical for their potential applications, especially in areas like tissue engineering and drug delivery. Rheology is the study of the flow and deformation of matter, and it provides valuable insights into the viscoelastic properties of hydrogels.

Hydrogels typically exhibit viscoelastic behavior, meaning they have both solid-like (elastic) and liquid-like (viscous) properties. The storage modulus (G') is a measure of the elastic component, representing the energy stored in the material during deformation, while the loss modulus (G'') represents the viscous component, or the energy dissipated as heat. A higher G' value indicates a stiffer hydrogel.

Research on Fmoc-dipeptides with α-methyl-L-phenylalanine has shown that methylation can significantly affect the mechanical strength of the resulting hydrogels. researchgate.net The storage moduli for hydrogels formed from these dipeptides were measured to quantify their stiffness. researchgate.net

CompoundStorage Modulus (G') at 1.0 wt% (Pa)
Fmoc-mFF~10,000
Fmoc-FmF~1,000

This table is based on analogous data from Fmoc-dipeptides containing α-methyl-L-phenylalanine as reported by Arakawa et al., 2020. researchgate.net

These findings suggest that the placement of methyl groups can be used to tune the mechanical properties of the hydrogel. researchgate.net

Thixotropy is a time-dependent shear thinning property where a material's viscosity decreases under shear stress and then recovers when the stress is removed. This is a desirable property for injectable hydrogels, as it allows the material to be easily injected through a needle and then reform a stable gel at the target site. While specific studies on the thixotropic properties of Fmoc-2,3-dimethyl-L-phenylalanine hydrogels are not available, many Fmoc-peptide hydrogels are known to exhibit this behavior, making them promising candidates for injectable biomaterials. nih.gov

Co-Assembly with Other Biomolecules and Materials

Co-assembly is a strategy where two or more different molecules self-assemble together to form a hybrid material with new or enhanced properties. The co-assembly of Fmoc-amino acids with other biomolecules, such as other amino acids, peptides, or even larger proteins, can lead to hydrogels with tailored functionalities. acs.orgnih.gov This approach allows for the incorporation of bioactive signals or the tuning of mechanical and release properties. For instance, co-assembling a hydrogel-forming Fmoc-amino acid with a bioactive peptide can create a scaffold that not only provides structural support but also actively promotes a desired biological response. nih.gov While specific co-assembly studies involving Fmoc-2,3-dimethyl-L-phenylalanine have not been reported, the principles of co-assembly observed in other Fmoc-amino acid systems suggest a promising avenue for creating advanced functional materials. acs.orgnih.gov

Computational and Theoretical Studies on Fmoc 2,3 Dimethyl L Phenylalanine

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, enabling the exploration of the conformational landscapes of molecules over time. For Fmoc-2,3-Dimethyl-L-Phenylalanine, MD simulations can elucidate how the bulky Fmoc group and the dimethyl-substituted phenyl ring restrict the rotational freedom of the molecule, defining its accessible dihedral angles (phi, psi, and chi).

In studies of similar Fmoc-protected amino acids, such as Fmoc-dialanine, MD simulations have been instrumental in understanding the initial stages of self-assembly into fibrillar structures. nih.gov These simulations often reveal that the process is driven by the stacking of the hydrophobic Fmoc groups, which form a core, shielded from the aqueous environment. nih.govaip.org For Fmoc-2,3-Dimethyl-L-Phenylalanine, the methyl groups on the phenyl ring would likely introduce steric hindrance that could modulate the efficiency and geometry of this π-π stacking, potentially leading to unique self-assembled architectures.

Replica-exchange molecular dynamics (REMD) is a particularly powerful technique for overcoming the high energy barriers associated with conformational changes, ensuring a more thorough sampling of the potential energy surface. aip.org By running multiple simulations at different temperatures simultaneously, REMD can provide a comprehensive picture of the conformational equilibria of Fmoc-2,3-Dimethyl-L-Phenylalanine in various solvent environments.

Table 1: Key Parameters in Molecular Dynamics Simulations of Fmoc-Amino Acids

ParameterDescriptionRelevance to Fmoc-2,3-Dimethyl-L-Phenylalanine
Force Field A set of parameters describing the potential energy of the system.Crucial for accurately modeling the interactions involving the non-standard dimethylphenyl group.
Solvent Model Explicit or implicit representation of the solvent.Determines how the hydrophobic and hydrophilic parts of the molecule interact with the environment.
Simulation Time The duration of the simulation.Must be long enough to capture relevant conformational changes and self-assembly events.
Temperature & Pressure Thermodynamic conditions of the simulation.Can be varied to study the stability of different conformations and assemblies.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed insights into the electronic structure and reactivity of molecules. Methods like Density Functional Theory (DFT) are commonly employed to study substituted aromatic amino acids. arxiv.org

For Fmoc-2,3-Dimethyl-L-Phenylalanine, these calculations can be used to determine key electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular dipole moment. The presence of electron-donating methyl groups on the phenyl ring is expected to alter the electronic landscape of the aromatic system compared to unsubstituted phenylalanine, which in turn can influence its reactivity and non-covalent interactions. arxiv.org

Calculations of the molecular electrostatic potential (MEP) can identify regions of the molecule that are electron-rich or electron-poor, highlighting potential sites for electrophilic or nucleophilic attack, as well as hydrogen bonding. This information is invaluable for predicting how Fmoc-2,3-Dimethyl-L-Phenylalanine might interact with other molecules, including receptors or other monomers in a self-assembling system.

Table 2: Predicted Electronic Properties from Quantum Chemical Calculations

PropertyDescriptionPredicted Influence of 2,3-Dimethyl Substitution
HOMO-LUMO Gap The energy difference between the highest occupied and lowest unoccupied molecular orbitals.Likely to be slightly reduced due to the electron-donating nature of the methyl groups, potentially increasing reactivity.
Dipole Moment A measure of the overall polarity of the molecule.May be altered, affecting solubility and intermolecular electrostatic interactions.
Aromaticity The degree of aromatic character of the phenyl ring.Could be subtly influenced by the methyl substituents, affecting π-π stacking interactions.

Docking Studies for Ligand-Receptor Interaction Hypotheses

The process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and then using a scoring function to rank the poses based on their predicted binding affinity. nih.gov For a modified amino acid like Fmoc-2,3-Dimethyl-L-Phenylalanine, a key challenge is the availability of accurate force field parameters for the docking software to correctly evaluate the interactions of the non-standard residue. bioexcel.eu

Docking studies could be employed to investigate how the incorporation of 2,3-dimethyl-phenylalanine into a peptide sequence might alter its binding to a specific receptor. The steric bulk of the dimethylphenyl group could either enhance binding by filling a hydrophobic pocket or hinder it by clashing with the receptor surface. The Fmoc group itself adds another layer of complexity, with its large, hydrophobic nature potentially dominating the interaction or requiring a sufficiently large and accommodating binding site.

Prediction of Spectroscopic Signatures and Self-Assembly Propensities

Computational methods can be used to predict spectroscopic signatures, which can then be compared with experimental data to validate structural models. For instance, time-dependent density functional theory (TD-DFT) can be used to calculate the UV-Vis absorption spectra, while vibrational frequencies from DFT calculations can aid in the interpretation of infrared (IR) and Raman spectra. acs.org

The self-assembly of Fmoc-amino acids into hydrogels is a well-documented phenomenon, driven by a combination of hydrogen bonding between the amino acid backbones and π-π stacking of the Fmoc groups. nih.govnih.gov The nature of the amino acid side chain plays a crucial role in modulating the morphology and properties of the resulting nanostructures. researchgate.net

For Fmoc-2,3-Dimethyl-L-Phenylalanine, the steric hindrance from the two methyl groups on the phenyl ring could lead to a different packing arrangement of the Fmoc moieties compared to Fmoc-phenylalanine. This, in turn, could result in distinct spectroscopic signatures in techniques sensitive to molecular arrangement, such as circular dichroism (CD), which probes the chirality of the supramolecular assembly. nih.gov The altered π-π stacking could also influence the fluorescence emission of the Fmoc group, providing another handle to study its aggregation behavior. mdpi.com

Development of Force Fields for Modified Amino Acids

A significant challenge in the computational study of non-standard amino acids like 2,3-dimethyl-L-phenylalanine is the lack of accurate force field parameters. frontiersin.orgnih.gov Standard force fields like AMBER, CHARMM, and GROMOS are parameterized for the 20 proteinogenic amino acids, and their use with modified residues can lead to inaccurate simulation results. acs.orgnih.gov

The development of new force field parameters is a meticulous process that typically involves:

Quantum Mechanical Calculations: High-level QM calculations are performed on model compounds (e.g., an acetylated and N-methylated version of the amino acid) to obtain reference data, such as conformational energies, partial atomic charges, and vibrational frequencies. frontiersin.orgnih.gov

Parameter Fitting: The force field parameters (e.g., bond lengths, bond angles, dihedral angles, and non-bonded terms) are adjusted to reproduce the QM data as closely as possible. frontiersin.org

Validation: The new parameters are tested by running MD simulations of the isolated amino acid and, if possible, of a larger system containing the modified residue, and comparing the results with available experimental data or higher-level QM calculations. nih.gov

Recent work has focused on developing systematic approaches and tools to streamline the parameterization of non-standard amino acids, making computational studies of these important molecules more accessible and reliable. frontiersin.orgambermd.org The availability of such parameters for Fmoc-2,3-Dimethyl-L-Phenylalanine would be a critical enabler for accurate and predictive in silico studies of its behavior in various chemical and biological systems.

Future Research Directions and Emerging Applications

Advancements in Automated Synthesis of Complex Peptide Architectures

The chemical synthesis of peptides, particularly those containing complex or sterically hindered UAAs, remains a significant challenge. amidetech.com Solid-phase peptide synthesis (SPPS), the cornerstone of peptide production, is often hampered by issues like chain aggregation and incomplete coupling reactions, especially for sequences longer than 50 amino acids. amidetech.commtoz-biolabs.com

Future research is intensely focused on overcoming these limitations through innovations in automated synthesis. Automated fast-flow peptide synthesis (AFPS) is an emerging technology that combines high temperatures (up to 90°C) and rapid reagent delivery to significantly reduce synthesis time and improve the fidelity of long or difficult peptide sequences. amidetech.com This method has enabled the successful synthesis of protein chains up to 164 amino acids long. amidetech.com Such advancements are crucial for efficiently incorporating building blocks like Fmoc-2,3-dimethyl-L-phenylalanine into complex peptide architectures, paving the way for the creation of synthetic enzymes, regulatory factors, and other functional proteins. amidetech.com

Further developments in high-throughput synthesis, utilizing technologies like microfluidic chips, will allow for the rapid generation and screening of thousands of peptide sequences containing diverse UAAs. creative-peptides.com The integration of artificial intelligence (AI) is also poised to revolutionize the field by designing optimized synthesis pathways and predicting the structure and function of novel peptides, thereby accelerating the development of new peptide-based products. creative-peptides.com

Synthesis TechnologyKey FeaturesImpact on Complex Peptides
Automated Fast-Flow Peptide Synthesis (AFPS) High temperature, rapid reagent delivery, continuous flow. amidetech.comEnables efficient synthesis of long (>50 amino acids) and difficult sequences, including those with sterically hindered residues. amidetech.com
High-Throughput Microfluidics Miniaturized reaction spaces for parallel synthesis. creative-peptides.comAllows for rapid generation and screening of large peptide libraries containing UAAs. creative-peptides.com
AI-Assisted Synthesis Predictive algorithms for pathway optimization and structure-function analysis. creative-peptides.comReduces development time and costs; accelerates discovery of novel peptide-based products. creative-peptides.com

Exploration of Novel Side Chain Modifications and Protecting Group Strategies

The functionality of a peptide is largely dictated by its amino acid side chains. The introduction of UAAs with novel side chains is a powerful method for modulating the physicochemical properties of peptides to improve target selectivity and drug-like characteristics. nih.gov For a compound like Fmoc-2,3-dimethyl-L-phenylalanine, the dimethylated phenyl group is a key modification that imparts steric bulk.

Future work will focus on expanding the diversity of side chain modifications. This includes late-stage functionalization, where modifications are made to the peptide after it has been assembled on a solid support. nih.gov Techniques like Suzuki-Miyaura cross-coupling on peptides containing p-bromophenylalanine residues exemplify this approach, allowing for the rapid creation of diverse peptide libraries. nih.gov Similar strategies could be adapted for other modified residues.

The development of new protecting groups is also a cornerstone of advancing peptide synthesis. ub.edu Orthogonality—the ability to selectively remove one type of protecting group without affecting others—is critical for synthesizing complex structures like branched or cyclic peptides. peptidescientific.compeptide.com Research is focused on creating protecting groups that can be removed under milder, more specific conditions to prevent damage to sensitive modifications. peptidescientific.com For sterically hindered amino acids, where standard coupling can be inefficient, the development of specialized protecting groups and activation methods, such as N-(Fmoc-α-aminoacyl)benzotriazoles, is essential for achieving high yields and maintaining chiral purity. acs.org

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Biology

Peptide-based materials are a rapidly expanding field of research, bridging chemistry, materials science, and biology. bohrium.com The inherent biocompatibility and functional diversity of peptides make them ideal building blocks for creating functional materials for applications in tissue engineering, drug delivery, and electronics. nih.gov

The self-assembly of peptides is a key process in this field. Bulky aromatic moieties, such as the fluorenyl group of the Fmoc protectant and the phenyl ring of phenylalanine, can drive self-assembly through π-stacking and hydrophobic interactions. reading.ac.ukacs.org The specific structure of Fmoc-2,3-dimethyl-L-phenylalanine, with its added methyl groups, could be used to fine-tune these interactions, leading to the formation of novel nanostructures like hydrogels, fibers, and membranes. nih.govacs.org

Future interdisciplinary research will focus on:

Rational Design: Understanding the fundamental links between amino acid sequence, self-assembly processes, and the final properties (e.g., mechanical strength, porosity) of the resulting biomaterial. polymersandpeptides.co.uk

Biofunctionalization: Incorporating signaling epitopes and other bioactive molecules into peptide scaffolds to more closely mimic the native extracellular matrix and direct cellular behavior like proliferation and differentiation. nih.gov

Hybrid Materials: Creating hybrid systems by combining self-assembling peptides with polymers or other macromolecules to generate novel constructs with enhanced performance for applications in regenerative medicine. bohrium.comnih.gov

Development of Advanced Analytical Tools for Complex Biomolecules

The increasing complexity of synthetic peptides, especially those containing UAAs, necessitates the development of more sophisticated analytical techniques for their characterization. biopharmaspec.com Ensuring the correct sequence, purity, and three-dimensional structure is critical for both research and therapeutic applications. polarispeptides.comresolvemass.ca

Mass spectrometry (MS) is a primary tool for peptide analysis, providing information on molecular weight and amino acid sequence. biopharmaspec.com Advanced techniques like tandem MS (MS/MS) and its combination with liquid chromatography (LC-MS) are essential for sequencing and identifying modifications. polarispeptides.comnih.gov For distinguishing between isobaric amino acids (those with the same mass), newer MS platforms with advanced ionization processes are being employed. biopharmaspec.com

Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the 3D structure and dynamics of peptides in solution. polarispeptides.comresolvemass.ca Other key techniques include:

Amino Acid Analysis (AAA): Determines the composition and quantity of amino acids, confirming the peptide's structure. resolvemass.cabiosynth.com

High-Performance Liquid Chromatography (HPLC): Crucial for assessing the purity and quantifying the peptide. resolvemass.ca

Circular Dichroism (CD) Spectroscopy: Used to analyze the secondary structure of peptides, such as α-helices and β-sheets. resolvemass.ca

Future advancements will focus on enhancing the resolution, sensitivity, and throughput of these methods to better characterize complex peptide libraries and structurally intricate biomolecules. biopharmaspec.compolarispeptides.com

Analytical TechniquePrimary Application for Complex PeptidesFuture Advancement Focus
Mass Spectrometry (MS/LC-MS) Sequence confirmation, molecular weight determination, modification identification. biopharmaspec.compolarispeptides.comHigher resolution for isobaric residue differentiation, improved de novo sequencing. biopharmaspec.com
Nuclear Magnetic Resonance (NMR) 3D structure determination, conformational dynamics. resolvemass.caAnalysis of larger, more complex peptide structures and interactions.
Amino Acid Analysis (AAA) Quantifying net peptide content and confirming amino acid composition. biosynth.comIncreased accuracy and application to modified amino acids.
Circular Dichroism (CD) Secondary structure analysis (α-helix, β-sheet). resolvemass.caMapping structural changes under various conditions. resolvemass.ca

Expanding the Repertoire of Unnatural Amino Acids for Functional Materials

While nature primarily uses 20 canonical amino acids, synthetic chemistry offers the ability to create a virtually limitless variety of UAAs. portlandpress.comnih.gov This expansion of the chemical "toolkit" is crucial for creating peptides and proteins with novel functions that are not possible with the standard set. portlandpress.com The incorporation of UAAs can enhance stability, introduce spectroscopic probes, enable bio-orthogonal chemistry, and alter biological activity. merckmillipore.comnih.gov

One major area of research is the development of photoswitchable unnatural amino acids (psUAAs), which allow for the control of enzyme activity or other biological processes with light. biorxiv.orgresearchgate.net By designing psUAAs with different photochemical behaviors and interaction potentials (e.g., hydrogen bonding, ionic interactions), researchers can create highly versatile tools for biocatalysis and biotherapy. biorxiv.orgresearchgate.net

Another frontier is the expansion of the genetic code itself, engineering cellular machinery to incorporate UAAs into proteins during ribosomal synthesis. portlandpress.comnih.gov This involves creating new aminoacyl-tRNA synthetase/tRNA pairs that are specific for a desired UAA, allowing for its precise, site-specific incorporation into a protein in response to a reprogrammed codon (like the amber stop codon). portlandpress.com This technology holds immense promise for generating semi-synthetic organisms with expanded functionalities and for producing novel biomaterials and therapeutics. nih.gov

Mechanistic Studies of Self-Assembly Processes at Higher Resolution

The self-assembly of peptides into ordered nanostructures is a fundamental process with applications ranging from materials science to understanding diseases like Alzheimer's. nih.govnih.gov The process is governed by a delicate balance of noncovalent interactions, including hydrogen bonding, hydrophobic interactions, and π-stacking. acs.orgnih.gov

For peptides containing bulky aromatic groups, like Fmoc-2,3-dimethyl-L-phenylalanine, π-stacking interactions are a major driving force for assembly. acs.org Future research will aim to understand these assembly mechanisms at a higher resolution. This involves using a combination of computational modeling and advanced experimental techniques to predict and observe how specific amino acid sequences translate into supramolecular structures. nih.govemory.edu

Coarse-grained and atomistic simulations can be used to predict which peptide sequences are likely to self-assemble and to identify the key intermolecular forces, such as hydrogen bond densities, that drive cohesion within the assembled filaments. nih.gov These computational predictions can then be validated experimentally using techniques like cryo-electron microscopy (cryo-EM), synchrotron X-ray scattering, and various spectroscopic methods to provide a detailed picture of the assembly pathway and the final morphology. polarispeptides.comnih.gov A deeper mechanistic understanding will enable the rational design of peptide building blocks that assemble into materials with precisely controlled structures and functions. polymersandpeptides.co.uk

Q & A

Q. What are the standard synthetic protocols for preparing Fmoc-2,3-Dimethyl-L-Phenylalanine?

The synthesis typically involves introducing dimethyl groups at the 2- and 3-positions of L-phenylalanine, followed by Fmoc protection. A common method includes:

  • Step 1 : Alkylation of L-phenylalanine using methylating agents (e.g., methyl iodide) under basic conditions.
  • Step 2 : Selective protection of the α-amino group with Fmoc-Cl (9-fluorenylmethyl chloroformate) in a biphasic solvent system (e.g., dioxane/water) at pH 8–8.
  • Step 3 : Purification via reverse-phase HPLC or flash chromatography. Key analytical methods for characterization include 1H^1H-NMR to confirm methyl group integration and LC-MS for purity assessment (>95%) .

Q. How is Fmoc-2,3-Dimethyl-L-Phenylalanine incorporated into solid-phase peptide synthesis (SPPS)?

The residue is coupled using standard SPPS protocols:

  • Activation : Use HBTU/HOBt or Oxyma Pure/DIC in DMF.
  • Coupling : Add the Fmoc-protected amino acid (4 equiv) to the resin-bound peptide chain, with extended reaction times (30–60 min) due to steric hindrance from the dimethyl groups.
  • Deprotection : Remove the Fmoc group with 20% piperidine in DMF. Monitor coupling efficiency via Kaiser or chloranil tests .

Q. What are the storage and stability guidelines for this derivative?

Store as a lyophilized powder at –20°C under inert gas (argon) to prevent oxidation. In solution (DMF or DMSO), use within 1 month at –20°C. Stability is confirmed via periodic HPLC analysis to detect degradation (e.g., Fmoc cleavage or racemization) .

Advanced Research Questions

Q. How do steric effects from the 2,3-dimethyl groups influence peptide secondary structure?

The dimethyl groups restrict side-chain rotation, favoring rigid conformations. This can stabilize β-sheet or helical structures in peptides, as shown by:

  • Circular Dichroism (CD) : Increased β-sheet propensity in model peptides.
  • X-ray Crystallography : Enhanced hydrophobic packing in crystal structures. Contradictions arise in solvent-dependent studies; for example, in polar solvents, steric clashes may destabilize helices .

Q. What strategies mitigate low coupling efficiency during SPPS with this residue?

Challenges include steric hindrance and poor solubility. Solutions involve:

  • Double Coupling : Repeat the coupling step with fresh reagents.
  • Microwave-Assisted Synthesis : Apply 50°C for 10 min to enhance reactivity.
  • Alternative Solvents : Use NMP (N-methylpyrrolidone) instead of DMF for better solubility. Post-synthesis, MALDI-TOF MS is critical to verify sequence integrity .

Q. How does this derivative compare to analogs (e.g., Fmoc-3,4-dimethoxy-L-phenylalanine) in drug discovery?

  • Hydrophobicity : The dimethyl groups increase logP (octanol-water partition coefficient) by ~0.5 compared to methoxy analogs, enhancing membrane permeability.
  • Binding Affinity : In kinase inhibitors, dimethyl-substituted peptides show 2–3× higher IC50_{50} values due to improved hydrophobic interactions. Data conflicts exist in receptor selectivity studies, necessitating molecular dynamics simulations to resolve .

Q. What analytical techniques resolve contradictions in racemization studies during synthesis?

Racemization can occur during Fmoc cleavage or coupling. To address this:

  • Chiral HPLC : Use a Chirobiotic T column to separate enantiomers.
  • Marfey’s Reagent : Derivatize free amino acids post-hydrolysis for LC-MS detection. Recent studies report <2% racemization under optimized conditions (0°C coupling, low piperidine concentration) .

Methodological Considerations

  • Data Contradictions : Variability in coupling efficiency (50–95%) across studies often stems from resin type (Wang vs. Rink amide) or reagent purity. Always cross-validate with orthogonal techniques (e.g., NMR and MS) .
  • Safety : While not classified as hazardous, use PPE (gloves, goggles) to avoid irritation from Fmoc byproducts (e.g., dibenzofulvene) .

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